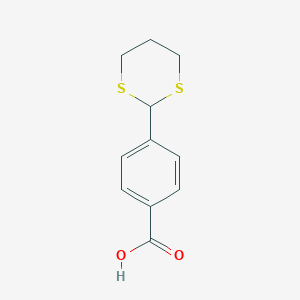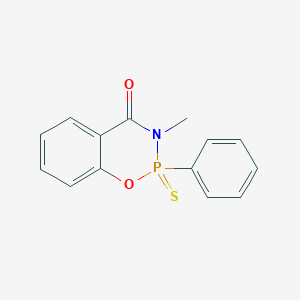
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical structure and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is not fully understood. However, it is believed that the compound exerts its effects by inhibiting various enzymes and signaling pathways in cells.
Effets Biochimiques Et Physiologiques
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Anti-cancer properties: This compound has been found to inhibit the growth of cancer cells and induce apoptosis.
2. Neuroprotective properties: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders.
3. Insecticidal properties: This compound has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.
Avantages Et Limitations Des Expériences En Laboratoire
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has several advantages and limitations for lab experiments. Some of the key advantages of this compound include:
1. Unique chemical structure: This compound has a unique chemical structure that makes it a valuable tool for researchers in various fields.
2. Exhibits a range of biochemical and physiological effects: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit a range of biochemical and physiological effects, making it a versatile compound for scientific research.
Some of the limitations of this compound include:
1. Complex synthesis method: The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry.
2. Limited availability: This compound is not widely available and may be difficult to obtain for some researchers.
Orientations Futures
There are several future directions for research on 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide. Some of the key areas for future research include:
1. Development of new cancer therapies: This compound has been found to exhibit anti-cancer properties and may be a potential candidate for the development of new cancer therapies.
2. Study of its effects on other diseases: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in the treatment of neurological disorders. Further research is needed to explore its effects on other diseases.
3. Development of new insecticides: This compound has been found to exhibit insecticidal properties and may be a potential candidate for the development of new insecticides for crop protection.
In conclusion, 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has a unique chemical structure and exhibits a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research is needed to explore its potential applications in the development of new cancer therapies, treatment of neurological disorders, and development of new insecticides for crop protection.
Méthodes De Synthèse
The synthesis of 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide involves a multi-step process that requires expertise in organic chemistry. The first step involves the reaction between phenylacetonitrile and chloroacetyl chloride to form 2-chloro-N-phenylacetamide. This intermediate is then reacted with triethyl phosphite and sulfur to form the desired product.
Applications De Recherche Scientifique
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key scientific research applications of this compound include:
1. Cancer Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been found to exhibit anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of new cancer therapies.
2. Neurological Research: This compound has been found to exhibit neuroprotective properties and has been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
3. Agricultural Research: 3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide has been studied for its potential applications in agriculture. It has been found to exhibit insecticidal properties and has been tested as a potential insecticide for crop protection.
Propriétés
Numéro CAS |
198767-45-2 |
|---|---|
Nom du produit |
3-Methyl-2-phenyl-4H-1,3,2-benzoxazaphosphorin-4-one 2-sulfide |
Formule moléculaire |
C14H12NO2PS |
Poids moléculaire |
289.29 g/mol |
Nom IUPAC |
3-methyl-2-phenyl-2-sulfanylidene-1,3,2λ5-benzoxazaphosphinin-4-one |
InChI |
InChI=1S/C14H12NO2PS/c1-15-14(16)12-9-5-6-10-13(12)17-18(15,19)11-7-3-2-4-8-11/h2-10H,1H3 |
Clé InChI |
VTARSNLEVMUMIK-UHFFFAOYSA-N |
SMILES |
CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |
SMILES canonique |
CN1C(=O)C2=CC=CC=C2OP1(=S)C3=CC=CC=C3 |
Synonymes |
2-Phenyl-3-methyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphorin-4-one 2-sul fide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



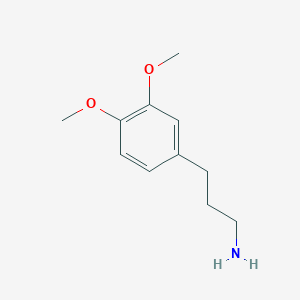
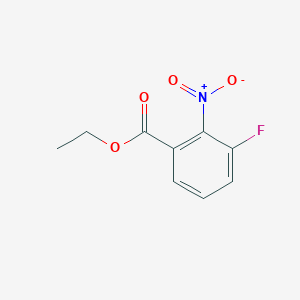
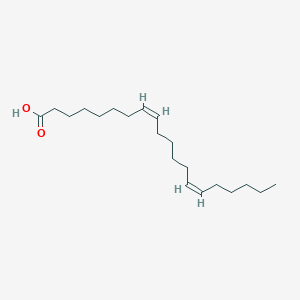
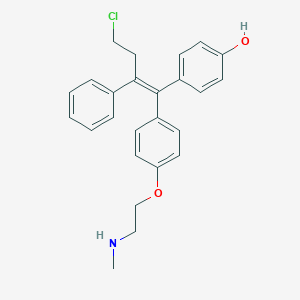

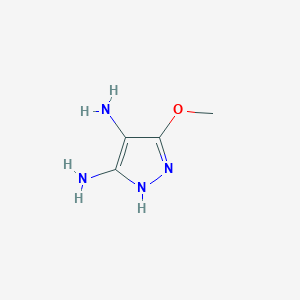


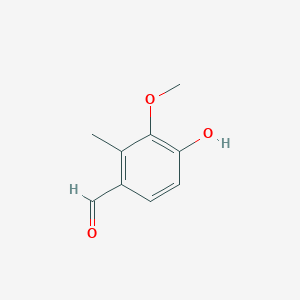
![5,6-Dihydroxybenzo[b][1]benzazepine-11-carboxamide](/img/structure/B189952.png)
![2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B189953.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-7-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B189959.png)
